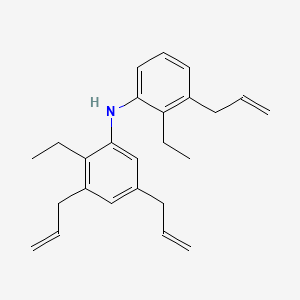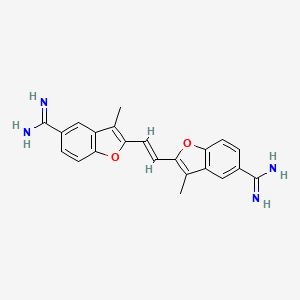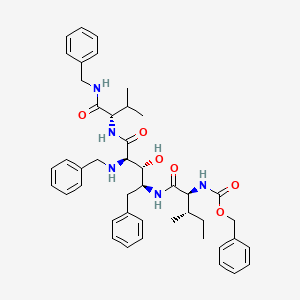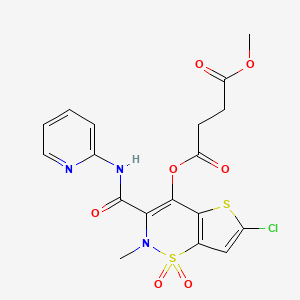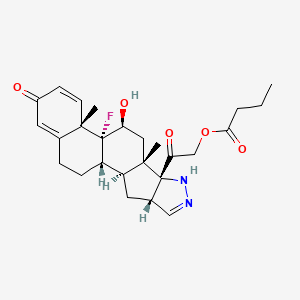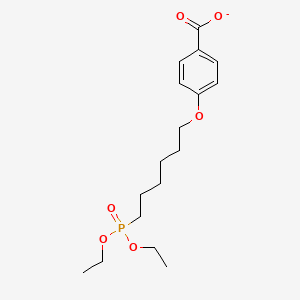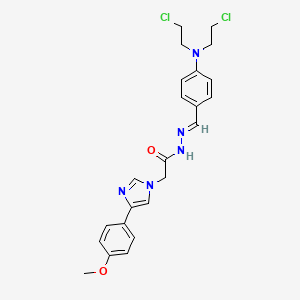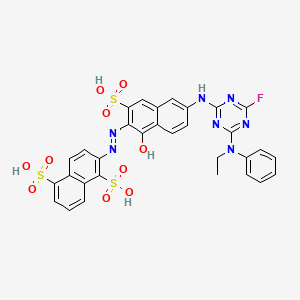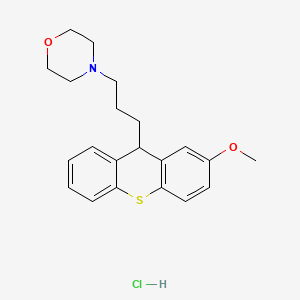
4-(3-(2-Methoxythioxanthen-9-yl)propyl)morpholine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(2-Methoxythioxanthen-9-yl)propyl)morpholine hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of thioxanthene, a class of compounds known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-Methoxythioxanthen-9-yl)propyl)morpholine hydrochloride typically involves the reaction of 2-methoxythioxanthene with a propylating agent, followed by the introduction of a morpholine moiety. The final step involves the formation of the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the final product in its pure form.
化学反应分析
Types of Reactions
4-(3-(2-Methoxythioxanthen-9-yl)propyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
4-(3-(2-Methoxythioxanthen-9-yl)propyl)morpholine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 4-(3-(2-Methoxythioxanthen-9-yl)propyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Pramoxine hydrochloride: A compound with a similar morpholine structure, used as a local anesthetic.
Amorolfine: A morpholine antifungal drug that inhibits fungal enzymes.
Uniqueness
4-(3-(2-Methoxythioxanthen-9-yl)propyl)morpholine hydrochloride is unique due to its specific thioxanthene structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
94909-80-5 |
|---|---|
分子式 |
C21H26ClNO2S |
分子量 |
392.0 g/mol |
IUPAC 名称 |
4-[3-(2-methoxy-9H-thioxanthen-9-yl)propyl]morpholine;hydrochloride |
InChI |
InChI=1S/C21H25NO2S.ClH/c1-23-16-8-9-21-19(15-16)17(18-5-2-3-7-20(18)25-21)6-4-10-22-11-13-24-14-12-22;/h2-3,5,7-9,15,17H,4,6,10-14H2,1H3;1H |
InChI 键 |
UCQOXBULNLVXFQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)SC3=CC=CC=C3C2CCCN4CCOCC4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-butyl-7-(2,5-dimethylphenyl)sulfonyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12720899.png)
